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molecular formula C9H18O2 B1605965 2-Pentyl butyrate CAS No. 60415-61-4

2-Pentyl butyrate

Cat. No. B1605965
M. Wt: 158.24 g/mol
InChI Key: DJOCFLQKCMWABC-UHFFFAOYSA-N
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Patent
US05993879

Procedure details

Butyric anhydride (400 ml, Aldrich) was added to 2-pentanol (176 g, 2.0 mol, Aldrich) over a 1.5 hour period at 100-120° C. The mixture was heated to 160° for 4 hours. The reaction mixture was then cooled, washed with hot water, washed with aqueous sodium carbonate to remove butyric anhydride, dried over sodium sulfate, and then concentrated. Fractional distillation of the crude residue under vacuum provided 1-methylbutyl butyrate (107-110°/115-120 mm Hg, 57% yield), the structure of which was confirmed by mass spectroscopy, nuclear magnetic resonance spectroscopy, and infra red spectroscopy (not shown).
Quantity
176 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([OH:6])[CH2:3][CH2:4][CH3:5]>C(OC(=O)CCC)(=O)CCC>[C:2]([O:6][CH:2]([CH3:1])[CH2:3][CH2:4][CH3:5])(=[O:6])[CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
176 g
Type
reactant
Smiles
CC(CCC)O
Name
Quantity
400 mL
Type
solvent
Smiles
C(CCC)(=O)OC(CCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 160° for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
WASH
Type
WASH
Details
washed with hot water
WASH
Type
WASH
Details
washed with aqueous sodium carbonate
CUSTOM
Type
CUSTOM
Details
to remove butyric anhydride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of the crude residue under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)OC(CCC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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